3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-5-(thiophen-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-5-(thiophen-3-yl)-1,2,4-oxadiazole is a complex heterocyclic compound that features a unique combination of pyrazole, pyrrolidine, thiophene, and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
- ERs play crucial roles in regulating gene expression, cell growth, and differentiation. ERα is predominantly found in reproductive tissues, while ERβ is more widely distributed in various organs .
- The compound’s interaction with ERs influences downstream signaling pathways, affecting cellular responses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-5-(thiophen-3-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazine with a 1,3-diketone.
Benzoylation: The pyrazole derivative is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Pyrrolidine Ring Formation: The benzoylated pyrazole is reacted with a suitable pyrrolidine derivative under basic conditions to form the pyrrolidine ring.
Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate with a thiophene derivative and a suitable reagent such as phosphorus oxychloride to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-5-(thiophen-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-5-(thiophen-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.
Biological Studies: It is used in biological assays to understand its interaction with various biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
Uniqueness
3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-5-(thiophen-3-yl)-1,2,4-oxadiazole is unique due to its combination of multiple heterocyclic rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-20(14-3-1-4-17(11-14)25-8-2-7-21-25)24-9-5-15(12-24)18-22-19(27-23-18)16-6-10-28-13-16/h1-4,6-8,10-11,13,15H,5,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDOLAHCMOMBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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